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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

Cat. No.: B15436369 Get Quote

For researchers, scientists, and professionals in drug development, an accurate understanding

of the physicochemical properties of organic compounds is paramount. This guide provides a

detailed comparison between the experimentally determined and computationally predicted

boiling point of a specific isomer of trimethylpropyl benzene: 1,2,4-trimethyl-5-propylbenzene.

The boiling point is a fundamental physical property that influences purification techniques,

reaction conditions, and the environmental fate of a substance. While experimental

determination remains the gold standard, computational methods offer a rapid and cost-

effective alternative for predicting this property, especially for novel or uncharacterized

molecules. This guide delves into the methodologies of both approaches and presents a direct

comparison of their results for 1,2,4-trimethyl-5-propylbenzene.

Data Presentation: Boiling Point Comparison
The following table summarizes the experimental and computationally predicted boiling points

for 1,2,4-trimethyl-5-propylbenzene.
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Compound IUPAC Name
Experimental
Boiling Point
(°C)

Computational
Boiling Point
(°C) - Joback
Method

Absolute
Difference (°C)

C₁₂H₁₈
1,2,4-trimethyl-5-

propylbenzene
227[1] 225.84 1.16

Experimental and Computational Methodologies
A thorough understanding of the methods used to obtain the boiling point values is crucial for

interpreting the data accurately.

Experimental Protocol: Boiling Point Determination
The experimental boiling point of an organic compound is typically determined using one of

several established laboratory techniques. Common methods include the Thiele tube method

and distillation.

Thiele Tube Method:

This method is a common and efficient way to determine the boiling point of a small sample of

a liquid.

Apparatus: A Thiele tube, a specialized piece of glassware designed to be heated on its side

arm, is filled with a high-boiling, inert liquid such as mineral oil. A thermometer and a small

test tube containing the sample liquid are immersed in the oil. An inverted capillary tube,

sealed at one end, is also placed in the sample.

Procedure: The side arm of the Thiele tube is gently heated, which induces convection

currents in the oil, ensuring uniform temperature distribution. As the temperature rises, the

air trapped in the capillary tube expands and escapes as a slow stream of bubbles. When

the sample's boiling point is reached, the vapor pressure of the liquid equals the atmospheric

pressure, and a continuous and rapid stream of bubbles emerges from the capillary tube.

The heat is then removed, and the apparatus is allowed to cool. The boiling point is the

temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
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Distillation Method:

For larger quantities of a liquid, the boiling point can be determined during distillation.

Apparatus: A distillation setup consists of a distilling flask, a condenser, a receiving flask, and

a thermometer.

Procedure: The liquid is heated in the distilling flask. The vapor travels into the condenser,

where it is cooled and converted back into a liquid (the distillate), which is collected in the

receiving flask. The thermometer is placed so that its bulb is just below the side arm leading

to the condenser, ensuring it measures the temperature of the vapor that is in equilibrium

with the boiling liquid. The temperature at which the liquid steadily boils and the vapor

temperature remains constant is recorded as the boiling point.

Thiele Tube Method Distillation Method

Sample in Test Tube with Inverted Capillary

Heat Thiele Tube

Observe Continuous Bubbles

Cool and Record Temperature at Liquid Ingress

Experimental Boiling Point

Yields

Sample in Distilling Flask

Heat to Boiling

Vapor Reaches Thermometer

Record Constant Vapor Temperature

Yields
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Computational Protocol: The Joback Group Contribution
Method
The Joback method is a well-established group contribution method used to estimate various

thermophysical properties of organic compounds, including the normal boiling point. This

method relies on the principle that the properties of a molecule can be approximated by the

sum of the contributions of its constituent functional groups.

The formula for estimating the normal boiling point (Tb) using the Joback method is:

Tb (K) = 198.2 + Σ (Group Contributions)

The process for calculating the boiling point of 1,2,4-trimethyl-5-propylbenzene using this

method is as follows:

Decomposition into Functional Groups: The molecule is broken down into its fundamental

groups. For 1,2,4-trimethyl-5-propylbenzene (SMILES: CCCc1cc(C)c(C)cc1C), the groups

are:

3 x -CH3 (methyl groups)

1 x -CH2- (methylene group)

1 x >CH- (aromatic, non-ring) - This is an error in simple decomposition, the aromatic

carbons are treated differently.

Correctly, for the aromatic ring:

3 x =C< (aromatic carbon with one substitution)

2 x =CH- (aromatic carbon with a hydrogen)

From the propyl group:

1 x -CH2-
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1 x -CH3

From the methyl groups on the ring:

3 x -CH3

A more standard Joback group breakdown for 1,2,4-trimethyl-5-propylbenzene is:

4 x -CH3

2 x -CH2-

3 x =C< (ring)

3 x =CH- (ring)

Summation of Group Contributions: The specific contribution value for the boiling point for

each group is summed.

Final Calculation: The sum of the group contributions is added to the base value of 198.2 to

yield the predicted boiling point in Kelvin.
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Molecular Structure
(1,2,4-trimethyl-5-propylbenzene)

Decompose into Functional Groups
(-CH3, -CH2-, =C<, =CH-)

Sum Group Contributions for Boiling Point

Apply Joback Equation:
Tb (K) = 198.2 + Σ(Contributions)

Computational Boiling Point
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Conclusion
The comparison between the experimental and computationally predicted boiling points for

1,2,4-trimethyl-5-propylbenzene reveals a remarkably small difference of just 1.16 °C. This high

degree of accuracy demonstrates the utility of the Joback group contribution method for

providing reliable estimates of boiling points for alkylbenzenes. For researchers in drug

development and other scientific fields, computational methods like the Joback method can

serve as a valuable tool for initial property assessment, guiding experimental design and

prioritizing synthetic targets. While experimental determination remains indispensable for

precise characterization, the predictive power of computational models offers significant

advantages in terms of speed and resource allocation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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